molecular formula C15H14Cl2N2O B5118640 N-(2,3-dichlorophenyl)-N'-(1-phenylethyl)urea

N-(2,3-dichlorophenyl)-N'-(1-phenylethyl)urea

Cat. No.: B5118640
M. Wt: 309.2 g/mol
InChI Key: ZAWJNEPMNSNCTE-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N’-(1-phenylethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of dichlorophenyl and phenylethyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-N’-(1-phenylethyl)urea typically involves the reaction of 2,3-dichloroaniline with 1-phenylethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(2,3-dichlorophenyl)-N’-(1-phenylethyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-N’-(1-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-N’-(1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N’-(1-phenylethyl)urea
  • N-(2,3-dichlorophenyl)-N’-(2-phenylethyl)urea
  • N-(3,4-dichlorophenyl)-N’-(1-phenylethyl)urea

Uniqueness

N-(2,3-dichlorophenyl)-N’-(1-phenylethyl)urea is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-10(11-6-3-2-4-7-11)18-15(20)19-13-9-5-8-12(16)14(13)17/h2-10H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWJNEPMNSNCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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